molecular formula C14H13NO3S2 B5061018 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5061018
M. Wt: 307.4 g/mol
InChI Key: NUVUSJFIBYRKLR-KPKJPENVSA-N
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thiazolidinone ring, and a propyl group

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-2-5-15-13(16)12(20-14(15)19)7-9-3-4-10-11(6-9)18-8-17-10/h3-4,6-7H,2,5,8H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVUSJFIBYRKLR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-propyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the thiazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Substituted benzodioxole and thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and thiazolidinone ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the propyl group.

    (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but has a methyl group instead of a propyl group.

    (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but has an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups and its propyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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